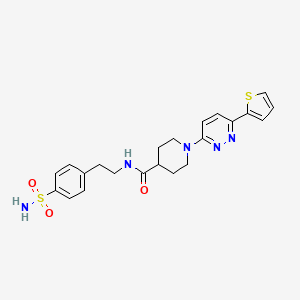![molecular formula C25H25N3S B11266752 4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11266752.png)
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety attached to a thienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials.
Final Assembly: The final step involves coupling the benzylpiperidine moiety with the thienopyrimidine core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and piperidine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound exerts its effects through modulation of these targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound shares the benzylpiperidine moiety but lacks the thienopyrimidine core.
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo various chemical reactions makes it a versatile compound for research and development.
Properties
Molecular Formula |
C25H25N3S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25N3S/c1-18-22(21-10-6-3-7-11-21)23-24(26-17-27-25(23)29-18)28-14-12-20(13-15-28)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3 |
InChI Key |
OCLRLROUCUIKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B11266671.png)

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11266686.png)

![N-(furan-2-ylmethyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11266701.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11266724.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11266728.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11266745.png)
![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266762.png)

![4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11266766.png)
![N,N-diethyl-3-methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11266771.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266774.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266777.png)
